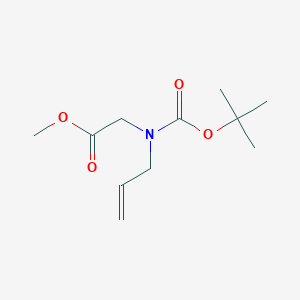

N-Boc-allylglycine methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19NO4 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]acetate |

InChI |

InChI=1S/C11H19NO4/c1-6-7-12(8-9(13)15-5)10(14)16-11(2,3)4/h6H,1,7-8H2,2-5H3 |

InChI Key |

YNPJYWAVLAOOOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of N-Boc-allylglycine methyl ester

An In-depth Technical Guide to the Synthesis of N-Boc-allylglycine Methyl Ester

For researchers, scientists, and professionals in drug development, this compound is a valuable chiral building block for the synthesis of novel amino acids, constrained peptides, and various pharmacologically active molecules. This guide provides a comprehensive overview of a robust and well-documented synthetic procedure, complete with detailed experimental protocols, quantitative data, and graphical representations of the synthesis workflow.

Synthetic Strategy Overview

The is achieved through a two-step sequence starting from the readily available N-(tert-butoxycarbonyl)-L-serine methyl ester. The initial step involves the conversion of the primary alcohol of the serine derivative into an iodide. The subsequent and final step is a Negishi cross-coupling reaction, where the organozinc intermediate formed from the iodide reacts with vinyl bromide in the presence of a palladium catalyst to yield the desired product.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis, including yields and physical properties of the intermediate and final product.

Table 1: Reaction Yields

| Step | Product | Starting Material | Molar Equiv. | Yield (%) |

| 1 | tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate | N-(tert-butoxycarbonyl)-L-serine methyl ester | 1.0 | 82 |

| 2 | N-(Boc)-allylglycine methyl ester | tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate | 1.0 | 65 |

Table 2: Physicochemical and Spectroscopic Data for N-(Boc)-allylglycine Methyl Ester [1][2]

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol [3] |

| Appearance | Colorless oil to white solid at –20 °C[1] |

| Optical Rotation | [α]D +20.2 (c 1.5, CHCl₃)[1][2] |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 5.62–5.71 (m, 1H), 5.10–5.12 (m, 1H), 5.08 (s, 1H), 5.04 (br s, 1H), 4.32–4.38 (m, 1H), 3.70 (s, 3H), 2.41–2.53 (m, 2H), 1.40 (s, 9H)[1][2] |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 172.62, 155.27, 132.42, 119.12, 79.94, 53.0, 52.29, 36.86, 28.37[1][2] |

| IR (film) ν (cm⁻¹) | 3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6[1][2] |

| HRMS (ESI) | Calculated for C₁₁H₁₉NO₄ [M+H]⁺: 230.1314; Found: 230.1387[1] |

| Purity | 98.1% (determined by quantitative ¹H NMR)[1][2] |

| Enantiomeric Purity | >98% ee[2] |

Experimental Protocols

The following protocols are detailed procedures for the .

Step 1: Synthesis of tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate[1][2]

Materials:

-

N-(tert-butoxycarbonyl)-L-serine methyl ester

-

Triphenylphosphine (99%)

-

Imidazole (≥99%)

-

Iodine (≥99.9%)

-

Dichloromethane (anhydrous)

-

Diethyl ether

-

Hexanes

-

Silica gel (230-400 mesh)

Procedure:

-

Under an argon atmosphere, a solution of triphenylphosphine (1.3 equiv) and imidazole (1.3 equiv) in anhydrous dichloromethane is prepared in a round-bottom flask.[2]

-

The solution is cooled to 0 °C in an ice bath.

-

Iodine (1.3 equiv) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.[2]

-

After the addition of iodine is complete, a solution of N-(tert-butoxycarbonyl)-L-serine methyl ester (1.0 equiv) in dichloromethane is added dropwise over 60 minutes.[1]

-

The resulting slurry is stirred at 0 °C for 1 hour, allowed to warm to room temperature over 1 hour, and then stirred for an additional 1.5 hours.[1]

-

The reaction mixture is filtered through a pad of silica gel, eluting with a 50:50 mixture of diethyl ether and hexanes.[1]

-

The filtrate is concentrated under reduced pressure to yield a crude oil.

-

The crude product is purified by column chromatography on silica gel using a gradient of diethyl ether in hexanes as the eluent to afford the title compound as a colorless oil, which solidifies upon storage at -20 °C.[1]

Step 2: Synthesis of N-(Boc)-allylglycine Methyl Ester[1][2]

Materials:

-

tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

-

Zinc dust

-

Chlorotrimethylsilane (TMS-Cl)

-

Dimethylformamide (DMF, anhydrous)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine

-

Vinyl bromide (1 M solution in THF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Celite™

-

Silica gel (230-400 mesh)

Procedure:

-

Zinc dust (2.0 equiv) is activated by stirring in anhydrous DMF and adding chlorotrimethylsilane (0.2 equiv). The mixture is heated to 60 °C for 45 minutes, then cooled to room temperature.[1][2]

-

A solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (1.0 equiv) in dry DMF is added to the activated zinc slurry. The mixture is heated to 35 °C and stirred for 60 minutes to form the organozinc reagent.[1][2]

-

After cooling to room temperature, Pd₂(dba)₃ (0.028 equiv) and tri(o-tolyl)phosphine (0.1 equiv) are added to the reaction mixture.[1]

-

The mixture is cooled to –78 °C, and a solution of vinyl bromide (1.4 equiv, 1 M in THF) is added dropwise.[1]

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.[1]

-

The reaction mixture is diluted with ethyl acetate and water, then filtered through a pad of Celite™. The filter cake is washed with ethyl acetate.[1]

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to give N-(Boc)-allylglycine methyl ester as a brown oil.[1]

Visual Representations

The following diagrams illustrate the synthesis workflow and a simplified representation of the key chemical transformation.

Caption: Overall workflow for the .

Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.

References

An In-Depth Technical Guide to the Characterization of N-Boc-allylglycine Methyl Ester

This technical guide provides a comprehensive overview of the characterization of N-Boc-allylglycine methyl ester, a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated analytical data, and a visual representation of the synthetic workflow.

Physicochemical Properties

This compound is a colorless oil at room temperature, which solidifies to a white solid at -20 °C.[1] Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol .[2]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | [2] |

| Molecular Weight | 229.27 g/mol | [2] |

| Appearance | Colorless oil / White solid at -20 °C | [1] |

| Optical Rotation ([α]D) | +20.2 (c 1.5, CHCl₃) | [1][3] |

| Purity (by qNMR) | 98.1% | [1][3] |

| Enantiomeric Purity | >98% | [1][3] |

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

The ¹H and ¹³C NMR spectra confirm the presence of the key functional groups and the overall carbon skeleton of the molecule.

¹H NMR (500 MHz, CDCl₃) [1][3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.62–5.71 | m | 1 H | -CH=CH₂ |

| 5.10–5.12 | m | 1 H | -CH=CH ₂ (trans) |

| 5.08 | s | 1 H | -CH=CH ₂ (cis) |

| 5.04 | br s | 1 H | NH -Boc |

| 4.32–4.38 | m | 1 H | α-CH |

| 3.70 | s | 3 H | -OCH ₃ |

| 2.41–2.53 | m | 2 H | -CH ₂-CH=CH₂ |

| 1.40 | s | 9 H | -C(CH ₃)₃ |

¹³C NMR (125 MHz, CDCl₃) [1][3]

| Chemical Shift (δ) ppm | Assignment |

| 172.62 | C =O (ester) |

| 155.27 | C =O (Boc) |

| 132.42 | -C H=CH₂ |

| 119.12 | -CH=C H₂ |

| 79.94 | -C (CH₃)₃ |

| 53.0 | α-C H |

| 52.29 | -OC H₃ |

| 36.86 | -C H₂-CH=CH₂ |

| 28.37 | -C(C H₃)₃ |

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3359.0 | N-H stretch |

| 2978.3 | C-H stretch (aliphatic) |

| 1745.9 | C=O stretch (ester) |

| 1715.7 | C=O stretch (carbamate) |

| 1505.7 | N-H bend |

| 1437.9 | C-H bend |

| 1366.3 | C-H bend (gem-dimethyl) |

| 1249.9 | C-O stretch (ester) |

| 1162.6 | C-O stretch (carbamate) |

| 920.6 | =C-H bend (out-of-plane) |

HRMS data provides the accurate mass of the protonated molecule, confirming its elemental composition.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Calculated m/z [M+H]⁺ | 230.1314 |

| Found m/z [M+H]⁺ | 230.13867 |

Experimental Protocols

The synthesis of this compound is achieved through a multi-step process involving the formation of an iodinated intermediate followed by a Negishi cross-coupling reaction.

-

To a solution of N-(tert-butoxycarbonyl)-L-serine methyl ester (1) in dichloromethane, triphenylphosphine and imidazole are added and stirred until dissolution.

-

The solution is cooled to 0 °C, and iodine is added in portions.

-

The reaction mixture is stirred at 0 °C for 1 hour, allowed to warm to room temperature over 1 hour, and then stirred for an additional 1.5 hours.

-

The mixture is filtered through silica gel and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of diethyl ether in hexanes as the eluent to yield the iodide intermediate.[1]

-

Activated zinc is prepared by heating a mixture of zinc dust and a catalytic amount of iodine in dry DMF at 60 °C.

-

After cooling to room temperature, chlorotrimethylsilane is added, and the mixture is stirred.

-

A solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (2) in dry DMF is added, and the mixture is heated to 35 °C for 60 minutes to facilitate zinc insertion.

-

After cooling to room temperature, Pd₂(dba)₃ and tri(o-tolyl)phosphine are added.

-

The resulting mixture is cooled to -78 °C, and a 1 M solution of vinyl bromide in THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water, filtered through Celite™, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(Boc)-allylglycine methyl ester as a colorless oil.[1]

Chromatographic Analysis

Thin-layer chromatography (TLC) is utilized to monitor the progress of the reactions.

| Compound | TLC Rf Value (9:1 hexanes/ethyl acetate) | Visualization |

| Methyl N-(Boc)alaninate | 0.21 | UV inactive, KMnO₄ active |

| tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (2) | 0.29 | UV active, KMnO₄ active |

| N-(Boc)-allylglycine methyl ester (3) | 0.29 | UV inactive, KMnO₄ active |

Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Caption: Synthetic route to this compound.

References

N-Boc-Allylglycine Methyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-Boc-allylglycine methyl ester, a key building block in modern peptide chemistry and drug discovery.

Core Chemical Properties

This compound is a protected amino acid derivative valued for its versatility in synthetic chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and the methyl ester at the carboxyl terminus allow for controlled manipulations in peptide synthesis. The allyl side chain provides a reactive handle for various chemical transformations, most notably ring-closing metathesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. While specific experimental values for melting and boiling points are not widely reported, its physical state at different temperatures is known.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₄ | --INVALID-LINK-- |

| Molecular Weight | 229.27 g/mol | --INVALID-LINK-- |

| Appearance | Colorless oil, converts to a white solid at -20 °C | --INVALID-LINK-- |

| Melting Point | Solidifies at -20 °C | --INVALID-LINK-- |

| Boiling Point | Data not available | |

| Optical Rotation | [α]D +20.2 (c 1.5, CHCl₃) | --INVALID-LINK-- |

Solubility

Based on its use in synthesis and purification, the solubility of this compound in various solvents can be inferred as follows:

| Solvent | Solubility |

| Dichloromethane (DCM) | Soluble |

| Ethyl acetate | Soluble |

| Hexanes | Soluble in mixtures with ethyl acetate |

| Diethyl ether | Soluble in mixtures with hexanes |

| Water | Insoluble (inferred from workup procedures) |

Spectroscopic Data

The structural identity of this compound is confirmed by the following spectroscopic data.[1][2]

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 5.62–5.71 (m, 1H), 5.10–5.12 (m, 1H), 5.08 (s, 1H), 5.04 (br s, 1H), 4.32–4.38 (m, 1H), 3.70 (s, 3H), 2.41–2.53 (m, 2H), 1.40 (s, 9H) |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 172.62, 155.27, 132.42, 119.12, 79.94, 53.0, 52.29, 36.86, 28.37 |

| IR (film) ν (cm⁻¹) | 3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₁H₁₉NO₄ [M+1]⁺: 230.1314; Found: 230.13867 |

Experimental Protocols

Synthesis of this compound via Negishi Cross-Coupling

A reliable method for the synthesis of this compound is through a zinc-mediated, palladium-catalyzed Negishi cross-coupling reaction.[1][2][3][4] The general workflow for this synthesis is outlined below.

Detailed Methodology:

-

Iodination of N-Boc-L-serine methyl ester: To a solution of triphenylphosphine and imidazole in dichloromethane at 0 °C, iodine is added portion-wise. The resulting mixture is then treated with a solution of N-Boc-L-serine methyl ester in dichloromethane. The reaction is allowed to warm to room temperature. The crude product is purified by column chromatography to yield tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate.[1][2]

-

Zinc Insertion: Activated zinc dust is prepared by treating zinc dust with 1,2-dibromoethane in DMF at 60 °C, followed by the addition of chlorotrimethylsilane at room temperature. A solution of the iodo intermediate in DMF is then added, and the mixture is heated to 35 °C to facilitate the formation of the organozinc reagent.[1][2][4]

-

Negishi Cross-Coupling: The freshly prepared organozinc reagent is cooled to -78 °C, and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tri(o-tolyl)phosphine are added. A solution of vinyl bromide in THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.[1][3][4]

-

Workup and Purification: The reaction is quenched with water and filtered through celite. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford pure this compound as a colorless oil.[3][4]

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions to yield the free amine.

Methodology:

Dry HCl gas is bubbled through a solution of this compound in dry dichloromethane at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield (S)-Methyl 2-aminopent-4-enoate hydrochloride.[2]

Chemical Reactivity and Applications

The chemical utility of this compound primarily stems from the reactivity of its allyl group and its role as a protected amino acid in peptide synthesis.

Role in Peptide Synthesis

This compound is a valuable building block for the incorporation of the non-proteinogenic amino acid allylglycine into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. The Boc group provides temporary protection of the α-amino group, which can be removed with mild acid (e.g., trifluoroacetic acid), while the methyl ester can be hydrolyzed to the free carboxylic acid for subsequent coupling reactions.[5]

Ring-Closing Metathesis (RCM)

The allyl side chain of allylglycine residues incorporated into peptides serves as a substrate for ring-closing metathesis (RCM). This reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), allows for the formation of cyclic peptides with constrained conformations.[1] Such "stapled peptides" are of significant interest in drug discovery as they can exhibit enhanced metabolic stability, cell permeability, and binding affinity to their biological targets.[1]

Biological Relevance

While this compound itself is a synthetic building block, its incorporation into peptides can lead to compounds with significant biological activity. The resulting constrained peptides have been explored as mimics of protein secondary structures, such as α-helices, and have been investigated for a variety of therapeutic applications, including:

-

Opioid Receptor Antagonists: Macrocyclic peptides containing two allylglycine residues have been synthesized via RCM and shown to be selective antagonists of the δ and μ opioid receptors.[1]

-

Inhibitors of Protein-Protein Interactions: "Stapled peptides" are designed to stabilize helical conformations, enabling them to disrupt protein-protein interactions that are often challenging to target with small molecules.

-

Antibacterial Agents: Cyclic peptides containing allylglycine have been investigated for their antibacterial properties.[1][2]

Safety and Handling

Detailed safety information for this compound is not extensively documented. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety protocols, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone molecule for the synthesis of non-natural peptides with tailored properties. Its straightforward incorporation into peptide sequences and the subsequent ability to perform ring-closing metathesis on its allyl side chain provide a powerful tool for medicinal chemists and drug development professionals. The resulting conformationally constrained peptides hold significant promise for the development of novel therapeutics targeting a wide range of diseases.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. japer.in [japer.in]

Spectroscopic and Synthetic Profile of N-Boc-allylglycine Methyl Ester: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic and synthetic characteristics of N-Boc-allylglycine methyl ester. This key building block is frequently utilized in the synthesis of peptidomimetics and other complex organic molecules.

This document outlines the essential spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it details the experimental protocols for its synthesis and characterization, ensuring reproducibility for research and development applications.

Spectroscopic Data Summary

The following tables provide a comprehensive summary of the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.62-5.71 | m | 1 H | -CH=CH₂ |

| 5.10-5.12 | m | 1 H | -CH=CH ₂ (trans) |

| 5.08 | s | 1 H | -CH=CH ₂ (cis) |

| 5.04 | br s | 1 H | NH |

| 4.32-4.38 | m | 1 H | α-CH |

| 3.70 | s | 3 H | -OCH ₃ |

| 2.41-2.53 | m | 2 H | -CH ₂-CH=CH₂ |

| 1.40 | s | 9 H | -C(CH ₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 172.62 | Ester C=O |

| 155.27 | Carbamate C=O |

| 132.42 | -CH =CH₂ |

| 119.12 | -CH=C H₂ |

| 79.94 | -C (CH₃)₃ |

| 53.0 | α-C H |

| 52.29 | -OC H₃ |

| 36.86 | -CH ₂-CH=CH₂ |

| 28.37 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Table 3: IR and HRMS Data

| Spectroscopic Technique | Characteristic Values |

| IR (film) cm⁻¹ [1] | 3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6 |

| HRMS (M+1)⁺ [1] | Calculated for C₁₁H₁₉NO₄: 230.1314; Found: 230.13867 |

Experimental Protocols

The synthesis of this compound can be achieved through a zinc-mediated, palladium-catalyzed cross-coupling reaction.[1]

Synthesis of N-(Boc)-Allylglycine Methyl Ester

The synthesis involves the reaction of a protected iodoalanine derivative with an allylating agent in the presence of a palladium catalyst and activated zinc. A detailed, step-by-step procedure has been published in Organic Syntheses.[1]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

IR Spectroscopy: The IR spectrum was obtained from a thin film of the compound.[1]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed to confirm the elemental composition of the product.[1]

Workflow and Methodological Overview

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of N-Boc-allylglycine Methyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-allylglycine methyl ester in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document combines theoretical predictions based on structural similarity to other N-Boc protected amino acid esters with established experimental protocols for solubility determination. This guide is intended to be a valuable resource for researchers in drug development and synthetic chemistry, offering insights into solvent selection for synthesis, purification, and formulation.

Physicochemical Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid allylglycine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester at the carboxylic acid terminus. These modifications significantly influence its solubility profile compared to the parent amino acid. The Boc group and the methyl ester reduce the polarity and eliminate the zwitterionic character of the amino acid, thereby increasing its solubility in a wide range of organic solvents and decreasing its solubility in water.[1]

Computed Properties:

The positive XLogP3 value suggests a higher affinity for lipophilic environments over aqueous media.

Qualitative and Estimated Solubility Data

The following table summarizes the expected qualitative solubility of this compound. This information is collated from general principles of solubility for protected amino acids and solvents used in relevant synthetic procedures.

| Solvent Class | Solvent Name | Abbreviation | Polarity Index | Expected Solubility | Rationale & References |

| Aprotic Polar | Dimethylformamide | DMF | 6.4 | Highly Soluble | Commonly used as a solvent in peptide synthesis and for dissolving protected amino acids.[5] The synthesis of related compounds often utilizes DMF.[3] |

| Dimethyl Sulfoxide | DMSO | 7.2 | Highly Soluble | A powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. | |

| Acetonitrile | ACN | 5.8 | Soluble | A common solvent in chromatography and organic synthesis. | |

| Tetrahydrofuran | THF | 4.0 | Soluble | Often used in organic reactions involving protected amino acids.[5] | |

| Chlorinated | Dichloromethane | DCM | 3.1 | Highly Soluble | Frequently used as a reaction and extraction solvent for Boc-protected amino acids and in the synthesis of this compound.[3][4][5] |

| Chloroform | CHCl₃ | 4.1 | Highly Soluble | Similar to DCM, it is an effective solvent for nonpolar to moderately polar organic molecules. | |

| Ethers | Diethyl Ether | Et₂O | 2.8 | Soluble | Used as an eluent in the purification of this compound, indicating at least moderate solubility.[3] |

| Esters | Ethyl Acetate | EtOAc | 4.4 | Highly Soluble | A common solvent for extraction and chromatography of protected amino acids, including this compound.[3] |

| Alcohols | Methanol | MeOH | 5.1 | Soluble | The polar nature of the alcohol can interact with the ester and carbamate groups. |

| Ethanol | EtOH | 4.3 | Soluble | Similar to methanol, it should be a suitable solvent. | |

| Isopropanol | IPA | 3.9 | Moderately Soluble | Solubility is expected to decrease with increasing alkyl chain length of the alcohol. | |

| Hydrocarbons | Hexane | 0.1 | Sparingly Soluble | Used as a co-eluent with more polar solvents in the purification of this compound, suggesting low solubility.[3] The nonpolar nature of hexane is not ideal for dissolving the relatively polar functional groups of the molecule. | |

| Toluene | 2.4 | Moderately Soluble | The aromatic ring can engage in favorable interactions with the solute. | ||

| Aqueous | Water | H₂O | 10.2 | Insoluble | The presence of the bulky, nonpolar Boc group and the esterification of the carboxylic acid significantly reduce water solubility. A related compound, N-Boc-N-methyl glycine methyl ester, is sparingly soluble in water.[6] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C).

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the withdrawn supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample solutions using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

3.3. Workflow Diagram for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Logical Relationship of Physicochemical Properties to Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in each other. The logical relationship between the structure of this compound and its solubility is depicted in the following diagram.

Caption: A diagram showing the relationship between the molecular features of this compound and its resulting solubility characteristics.

Conclusion

This compound is expected to be highly soluble in a range of common organic solvents, including dichloromethane, ethyl acetate, and dimethylformamide, while being largely insoluble in water and nonpolar hydrocarbons like hexane. This solubility profile is a direct consequence of its molecular structure, which combines both nonpolar (Boc, allyl) and moderately polar (methyl ester, carbamate) functionalities. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide can be employed to obtain accurate quantitative measurements. This understanding of solubility is critical for optimizing reaction conditions, developing effective purification strategies, and formulating this compound for its intended applications in research and development.

References

N-Boc-Allylglycine Methyl Ester: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

N-Boc-allylglycine methyl ester is a valuable building block in organic synthesis, particularly in the construction of unnatural amino acids and peptides. As with any reactive chemical intermediate, understanding its stability and proper storage conditions is paramount to ensure its integrity and the success of subsequent synthetic steps. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and general protocols for handling and stability assessment.

Core Stability Profile

The stability of this compound is dictated by its three key functional groups: the N-tert-butyloxycarbonyl (Boc) group, the allyl group, and the methyl ester. Each of these moieties presents potential degradation pathways under specific conditions.

Boc Group: The Boc protecting group is notoriously labile under acidic conditions. Strong acids will readily cleave the Boc group to reveal the free amine. Conversely, the Boc group is generally stable to basic conditions and a wide range of nucleophiles and reducing agents[1].

Methyl Ester: The methyl ester is susceptible to hydrolysis, particularly under basic conditions (saponification), to yield the corresponding carboxylic acid[2]. While ester hydrolysis can also occur under acidic conditions, it is typically slower than Boc group cleavage.

Allyl Group: The allyl group is relatively stable but can be susceptible to oxidation and may participate in various transition-metal-catalyzed reactions. Its presence also introduces the possibility of isomerization.

Based on the stability of related compounds, this compound is likely sensitive to air and moisture. For instance, N-Boc-L-alanine methyl ester is described as air sensitive[3].

Recommended Storage Conditions

While specific long-term stability data for this compound is not extensively published, recommendations can be extrapolated from data for structurally similar compounds and general principles of chemical storage. For a related compound, N-Boc-N-methyl-(S)-2-allylglycine, specific storage temperatures are advised[4].

| Storage Duration | Temperature | Atmosphere | Additional Notes |

| Short-Term | 2-8 °C | Inert Gas (Argon or Nitrogen) | Keep container tightly sealed to minimize exposure to air and moisture. |

| Long-Term | -20 °C to -80 °C | Inert Gas (Argon or Nitrogen) | Aliquoting the compound upon receipt can help avoid repeated freeze-thaw cycles, which may degrade the material[4]. |

It is crucial to handle the compound under an inert atmosphere whenever possible to prevent degradation. The product is often supplied as an oil or a low-melting solid[5][6].

Potential Degradation Pathways

The primary degradation pathways for this compound involve the hydrolysis of the ester and the cleavage of the Boc group.

Potential Degradation Pathways

Experimental Protocol: Stability Assessment

To determine the stability of this compound under specific laboratory conditions, a controlled stability study can be performed.

Objective: To assess the purity of this compound over time under various storage conditions.

Materials:

-

This compound

-

Vials with inert gas septa

-

Temperature and humidity controlled chambers

-

Analytical balance

-

Solvents for analysis (e.g., acetonitrile, water)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Sample Preparation: Aliquot known quantities of this compound into several vials.

-

Initial Analysis (T=0):

-

Immediately analyze a baseline sample for purity using a validated HPLC method.

-

Record the initial ¹H NMR spectrum for structural confirmation.

-

-

Storage: Place the vials under different conditions:

-

Condition A: 25 °C / 60% Relative Humidity (Accelerated Stability)

-

Condition B: 4 °C (Refrigerated)

-

Condition C: -20 °C (Frozen)

-

Condition D: Exposure to light at room temperature.

-

-

Time Points: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove a vial from each condition.

-

Analysis:

-

Allow the sample to equilibrate to room temperature before opening.

-

Analyze the sample for purity by HPLC. Compare the chromatogram to the T=0 sample, looking for the appearance of new peaks (degradants) and a decrease in the main peak area.

-

(Optional) For significant degradation, identify the degradants using techniques like LC-MS or by comparing with potential degradation product standards.

-

References

In-depth Technical Guide: Analysis of CAS Number 134580-03-3

Researchers, scientists, and drug development professionals will find a comprehensive examination of the chemical and biological properties of the compound identified by CAS number 134580-03-3 in this technical guide. All available quantitative data has been systematically compiled, and detailed methodologies for key cited experiments are provided. Visual diagrams of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's mechanism of action and experimental applications.

Chemical and Physical Properties

A thorough search of chemical databases and scientific literature yielded no specific compound associated with the CAS number 134580-03-3. This suggests that this identifier may be unassigned, deprecated, or related to a proprietary substance not disclosed in public-facing resources. Standard chemical property databases do not contain entries for this specific CAS number, and therefore, no quantitative data on its physical or chemical characteristics can be provided at this time.

Biological Activity and Signaling Pathways

Due to the absence of any identified compound linked to CAS number 134580-03-3 in the scientific literature, there is no information available regarding its biological activity or its effects on cellular signaling pathways. Consequently, no signaling pathway diagrams can be generated.

Experimental Protocols

As no published studies or experimental data are associated with CAS number 134580-03-3, it is not possible to provide any experimental protocols.

N-Boc-Allylglycine Methyl Ester: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Boc-allylglycine methyl ester, a key building block in modern organic synthesis and medicinal chemistry. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural relationship to allylglycine—a known inhibitor of glutamate decarboxylase—suggests its potential as a precursor for pharmacologically active molecules. This guide will focus on its chemical properties, synthesis, and potential applications in drug discovery.

Chemical Properties and Structure

This compound is a protected amino acid derivative. The tert-Butoxycarbonyl (Boc) group on the nitrogen atom and the methyl ester at the carboxyl group serve as protecting groups, allowing for selective reactions at the allyl side chain. This chemical architecture makes it a valuable intermediate for peptide synthesis and the creation of complex molecular structures.[1]

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| CAS Number | 116613-80-0 |

| Appearance | Colorless oil or white solid at low temperatures |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and DMF |

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry methods. One common approach involves a palladium-catalyzed Negishi cross-coupling reaction.[2] This method provides good yields and high enantiomeric purity.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

This protocol is a summary of a published procedure and should be adapted and optimized based on laboratory conditions.[2][3]

Materials:

-

tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

-

Activated Zinc powder

-

Chlorotrimethylsilane (TMS-Cl)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine

-

Vinyl bromide (1 M solution in THF)

-

Dry N,N-Dimethylformamide (DMF)

-

Anhydrous solvents and reagents

Procedure:

-

Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend zinc powder in dry DMF. Heat the mixture to 60°C for 45 minutes. Cool to room temperature and add TMS-Cl. Stir for 40 minutes at room temperature.

-

Formation of the Organozinc Reagent: To the activated zinc slurry, add a solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate in dry DMF. Heat the mixture to 35°C and stir for 60 minutes until the zinc insertion is complete, as monitored by TLC.

-

Cross-Coupling Reaction: Cool the reaction mixture to room temperature and add Pd₂(dba)₃ and tri(o-tolyl)phosphine. Cool the resulting mixture to -78°C.

-

Addition of Vinyl Bromide: Slowly add a solution of vinyl bromide in THF to the cooled suspension.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Biological Activity Context: The Role of Allylglycine

While this compound itself has not been extensively studied for its biological activity, the parent compound, allylglycine, is a well-known neuroactive agent.

Mechanism of Action of Allylglycine:

Allylglycine acts as an inhibitor of glutamate decarboxylase (GDC), the enzyme responsible for the biosynthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[4] By inhibiting GDC, allylglycine reduces the levels of GABA in the brain. This disruption of the excitatory/inhibitory balance can lead to convulsions, and allylglycine is often used in animal models to induce seizures for epilepsy research.[4]

Signaling Pathway Inhibition

Caption: Inhibition of GABA synthesis by allylglycine.

Potential Applications in Drug Discovery

The presence of the allyl group in this compound offers a reactive handle for a variety of chemical transformations, making it a versatile building block for synthesizing more complex molecules with potential therapeutic applications.[1] The Boc and methyl ester protecting groups allow for its incorporation into peptide chains, enabling the development of novel peptidomimetics with enhanced stability and bioavailability.[1]

Given the neuroactivity of the parent compound, derivatives of this compound could be explored for their potential to modulate GABAergic neurotransmission. However, it is crucial to note that the addition of the N-Boc and methyl ester groups would significantly alter the polarity, size, and overall chemical properties of the molecule, likely affecting its ability to interact with glutamate decarboxylase. Any potential biological activity would need to be determined through rigorous experimental evaluation.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While direct evidence of its biological activity is currently lacking, its utility as a protected amino acid and a precursor to more complex molecules is well-established. Its relationship to the known GDC inhibitor, allylglycine, provides a rationale for the design and synthesis of novel compounds with potential neuroactive properties. Further research is warranted to explore the pharmacological profile of derivatives of this compound.

References

Unlocking New Frontiers in Drug Discovery and Material Science: A Technical Guide to N-Boc-allylglycine Methyl Ester

For Immediate Release

A comprehensive technical guide released today details the burgeoning research potential of N-Boc-allylglycine methyl ester, a versatile chiral building block poised to drive innovation in drug development and advanced materials. This whitepaper offers researchers, scientists, and drug development professionals an in-depth resource, complete with detailed experimental protocols, extensive quantitative data, and novel visualizations of key chemical and biological pathways.

This compound serves as a crucial starting material for a variety of complex chemical syntheses, owing to its protected amino acid structure and reactive allyl group. This guide illuminates its pivotal role in the construction of constrained peptides, macrocyclic drug candidates, and functionalized polymers.

Core Synthetic Pathways and Physicochemical Properties

The primary route to enantiomerically pure this compound involves a zinc-mediated, palladium-catalyzed Negishi cross-coupling reaction.[1] This method, starting from N-Boc-L-serine methyl ester, provides a reliable and scalable synthesis. Alternative enantioselective approaches, such as those employing chiral squaramide catalysts for the allylation of α-chloro glycinates or the use of chiral nickel(II) Schiff base complexes, offer promising avenues for researchers exploring different synthetic strategies.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | [2][3] |

| Molecular Weight | 229.27 g/mol | [2][3] |

| Appearance | Colorless oil | [4] |

| Specific Rotation ([α]D) | +20.2 (c 1.5, CHCl₃) | [1] |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 1.40 (s, 9H), 2.41-2.53 (m, 2H), 3.70 (s, 3H), 4.32-4.38 (m, 1H), 5.04 (br s, 1H), 5.08 (s, 1H), 5.10-5.12 (m, 1H), 5.62-5.71 (m, 1H) | [4] |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 28.37, 36.86, 52.29, 53.0, 79.94, 119.12, 132.42, 155.27, 172.62 | [4] |

| IR (film) ν (cm⁻¹) | 3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6 | [4] |

| HRMS (M+1)⁺ | Calculated: 230.1314; Found: 230.13867 | [4] |

Key Research Areas and Applications

The unique structure of this compound makes it a valuable tool in several cutting-edge research areas.

Peptide and Peptidomimetic Synthesis for Drug Discovery

The allyl group is particularly amenable to ring-closing metathesis (RCM), a powerful technique for creating cyclic peptides with constrained conformations.[5] These "stapled" or macrocyclic peptides often exhibit enhanced metabolic stability, increased cell permeability, and higher binding affinity to biological targets compared to their linear counterparts.

Workflow for Macrocyclic Peptide Synthesis via RCM:

Caption: Workflow for synthesizing macrocyclic peptides.

This strategy has been successfully employed in the development of inhibitors for challenging drug targets, including the Hepatitis C Virus (HCV) NS3/4A protease and the Grb2-SH2 domain involved in cancer signaling pathways.

Table 2: Biological Activity of Macrocycles Derived from Allylglycine

| Target | Inhibitor Type | Key Residues | Biological Activity | Reference |

| HCV NS3 Protease | Macrocyclic α-ketoamides | Phenylalanine-based macrocycle | IC₅₀ = 19 to 77 µM | [6][7] |

| HCV NS3 Protease | BILN 2061 (macrocyclic inhibitor) | Not specified | Antiviral activity in humans | [4] |

| Grb2-SH2 Domain | Cyclic Peptide | pTyr-containing sequence mimics | IC₅₀ = 2 nM (for compound 4) | [8] |

| Grb2-SH2 Domain | Monocarboxylic Inhibitor | pYXNX mimic | Kᵢ = 140 nM | [8] |

Antiviral Drug Development: Targeting HCV NS3/4A Protease

The HCV NS3/4A protease is essential for viral replication, making it a prime target for antiviral therapies.[9][10] The protease cleaves the viral polyprotein at four specific sites. Macrocyclic inhibitors, often synthesized using this compound derivatives and RCM, can effectively block the active site of this enzyme.

Catalytic Mechanism of HCV NS3/4A Protease and Inhibition:

Caption: Inhibition of HCV NS3/4A protease catalytic cycle.

Anticancer Research: Modulating the Grb2-Sos1 Signaling Pathway

The Grb2-Sos1 interaction is a critical node in the Ras signaling pathway, which is often dysregulated in cancer.[11][12] The SH2 domain of the Grb2 adaptor protein binds to phosphorylated tyrosine residues on growth factor receptors, recruiting Sos1 to activate Ras.[8][13] Macrocyclic peptides derived from N-Boc-allylglycine can mimic the natural binding motif of the Grb2-SH2 domain, thereby inhibiting this interaction and downstream signaling.[1][14]

Grb2-Mediated Ras Activation and Inhibition Strategy:

Caption: Inhibition of the Grb2-Sos1 interaction.

Material Science: Development of Functional Polymers

The allyl functionality of this compound presents an opportunity for the synthesis of novel polymers. While this area is still emerging, the principles of polymerizing allyl-containing monomers can be applied. Such polymers could incorporate the chirality and functionality of amino acids, leading to materials with unique properties for applications in biomedicine, such as drug delivery systems and tissue engineering scaffolds.

References

- 1. Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C11H19NO4 | CID 22243128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-activity study on a novel series of macrocyclic inhibitors of the hepatitis C virus NS3 protease leading to the discovery of BILN 2061 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of macrocyclic inhibitors of hepatitis C virus (HCV) NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of macrocyclic inhibitors of hepatitis C virus (HCV) NS3 protease [ouci.dntb.gov.ua]

- 8. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Item - Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides - American Chemical Society - Figshare [acs.figshare.com]

- 13. α-Allyl-α-aryl α-Amino Esters in the Asymmetric Synthesis of Acyclic and Cyclic Amino Acid Derivatives by Alkene Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Grb2 SH2 domain-binding peptide analogs as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-Allylglycine Methyl Ester: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-allylglycine methyl ester has emerged as a pivotal building block in organic synthesis, offering a versatile platform for the construction of complex molecules, including constrained peptides, macrocycles, and novel amino acids. Its unique structure, featuring a readily functionalizable allyl group and standard protecting groups (Boc and methyl ester), allows for a wide array of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data.

Synthesis of this compound

The predominant and efficient method for preparing enantiomerically pure this compound involves a zinc-mediated, palladium-catalyzed cross-coupling reaction.[1][2] This approach starts from a protected serine derivative, which is converted to an iodoalanine intermediate. Subsequent Negishi cross-coupling with vinyl bromide yields the target compound.

Key Intermediates and Overall Yield:

| Step | Intermediate/Product | Starting Material | Typical Yield | Reference |

| 1 | tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate | tert-Butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate | 82% | [1] |

| 2 | N-(Boc)-allylglycine methyl ester | tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate | 64-65% | [1] |

Physicochemical and Spectroscopic Data:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | [3] |

| Molecular Weight | 229.27 g/mol | [3] |

| Optical Rotation [α]D | +20.2 (c 1.5, CHCl₃) | [2] |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 1.40 (s, 9H), 2.41–2.53 (m, 2H), 3.70 (s, 3H), 4.32–4.38 (m, 1H), 5.04 (br s, 1H), 5.08 (s, 1H), 5.10–5.12 (m, 1H), 5.62–5.71 (m, 1H) | [1] |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 28.37, 36.86, 52.29, 53.0, 79.94, 119.12, 132.42, 155.27, 172.62 | [1] |

| IR (film) ν (cm⁻¹) | 3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6 | [1] |

| HRMS (M+1)⁺ | Calculated: 230.1314, Found: 230.13867 | [1] |

Experimental Protocols

A detailed, two-step experimental protocol for the synthesis of this compound is provided below, based on established literature procedures.[1][2]

Step 1: Synthesis of tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

-

To a stirred solution of tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate (1.0 eq) in dichloromethane at 0 °C, add triphenylphosphine (1.3 eq) and imidazole (1.3 eq).

-

Once the solids have dissolved, add iodine (1.3 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.

-

Filter the reaction mixture through silica gel and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., 10% diethyl ether in hexanes) to yield the iodo intermediate as a colorless oil.

Step 2: Synthesis of N-(Boc)-allylglycine methyl ester

-

Activate zinc dust by stirring with chlorotrimethylsilane in DMF, followed by heating to 60 °C.

-

Cool the activated zinc suspension to room temperature and add a solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (1.0 eq) in dry DMF. Heat the mixture to 35 °C for 1 hour to facilitate zinc insertion.

-

After cooling to room temperature, add Pd₂(dba)₃ (0.028 eq) and tri(o-tolyl)phosphine (0.1 eq).

-

Cool the mixture to -78 °C and add a solution of vinyl bromide (1.4 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (e.g., 7% ethyl acetate in hexanes) to afford N-(Boc)-allylglycine methyl ester as a brown oil.

Applications in Synthesis

The allyl group of this compound is a versatile handle for various chemical transformations, most notably olefin metathesis reactions.

1. Ring-Closing Metathesis (RCM)

This compound is frequently incorporated into peptide chains to facilitate macrocyclization via RCM. This strategy is instrumental in the synthesis of constrained peptides and peptidomimetics with enhanced biological activity and stability.[4][5] The process involves the synthesis of a linear peptide precursor containing two alkenyl side chains, one of which is derived from allylglycine, followed by treatment with a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a cyclic peptide.

2. Cross-Metathesis (CM)

Cross-metathesis allows for the elongation and functionalization of the allyl side chain. By reacting this compound with various alkenes in the presence of a ruthenium catalyst, novel unsaturated amino acids with extended or functionalized side chains can be synthesized.[6][7] This method provides access to a diverse range of non-natural amino acids for incorporation into peptides and other bioactive molecules.

3. Other Applications

Beyond metathesis, the double bond of this compound can undergo various other transformations, including Diels-Alder reactions, cycloadditions, and Heck and Suzuki-Miyaura cross-coupling reactions.[1] These reactions further expand the synthetic utility of this building block, enabling the creation of a wide range of complex molecular architectures.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis. Its efficient and scalable synthesis, coupled with the reactivity of its allyl group, provides chemists with a powerful tool for the construction of diverse and complex molecules. The applications in peptide chemistry, particularly for the synthesis of constrained and macrocyclic peptides, are of significant interest in drug discovery and development. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in these fields.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C11H19NO4 | CID 22243128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cross-metathesis of unsaturated α-amino acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Tandem Ru-alkylidene-catalysed cross metathesis/hydrogenation: synthesis of lipophilic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-Boc-allylglycine Methyl Ester in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Boc-allylglycine methyl ester as a versatile building block in modern peptide synthesis. Detailed protocols for its incorporation into peptide chains, the selective deprotection of its allyl group, and its subsequent modification are provided, enabling the synthesis of complex and uniquely functionalized peptides.

Introduction

This compound is a valuable non-canonical amino acid derivative employed in peptide chemistry to introduce a reactive handle for post-synthesis modifications. The Boc (tert-butyloxycarbonyl) protecting group on the α-amine allows for its use in standard Boc-based solid-phase peptide synthesis (SPPS). The key feature of this building block is the allyl group on the side chain, which is orthogonal to the commonly used Fmoc and Boc protecting groups. This orthogonality permits the selective removal of the allyl group at any stage of the synthesis, paving the way for site-specific modifications such as cyclization, labeling, or the introduction of other functional moieties.[1][2]

Key Applications

The unique reactivity of the allyl side chain makes this compound a versatile tool for a range of applications in peptide science and drug discovery:

-

Peptide Macrocyclization: The deprotected allylglycine side chain can be used as a point of cyclization to form lactam bridges or other cyclic structures, which can enhance the peptide's conformational stability, receptor affinity, and metabolic stability.[3]

-

Cross-Metathesis: The terminal alkene of the allyl group is a substrate for ruthenium-catalyzed olefin metathesis. This allows for the introduction of a wide variety of substituents onto the peptide scaffold, including fluorescent probes, glycosides, and lipophilic chains, by reacting the peptide with a suitable olefin partner.[4][5][6]

-

Synthesis of Constrained Peptides and Peptidomimetics: The introduction of allylglycine and its subsequent modifications can be used to create peptides with constrained conformations that mimic protein secondary structures like β-turns.[7][8]

-

Synthesis of Bioactive Peptides: This building block has been utilized in the synthesis of various bioactive peptides, including inhibitors of proteases such as HCV NS3.[7][8]

Data Presentation

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Yield | Reference |

| tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate | Zinc dust, 1,2-dibromoethane, TMS-Cl, Pd₂(dba)₃, tri(o-tolyl)phosphine, vinyl bromide (1M in THF) | DMF | 65% | [9] |

| tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate | I₂, PPh₃, Imidazole | CH₂Cl₂ | 82% | [7][9] |

Table 2: Allyl Group Deprotection Conditions

| Catalyst | Scavenger/Additives | Solvent | Conditions | Efficiency/Yield | Reference |

| Pd(PPh₃)₄ | Phenylsilane | DCM | Room temperature, 2 x 30 min, atmospheric | Complete conversion | [1] |

| Pd(PPh₃)₄ | Acetic acid, N-methylmorpholine | Chloroform | Inert atmosphere | Satisfactory | [2] |

| Pd(PPh₃)₂Cl₂ | Meldrum's acid, TES-H | Not specified | Not specified | High yields | |

| Pd(0) | Dimethylbarbituric acid (DMB) | DMF | Room temperature, 16 h | 99% purity | [10] |

| Microwave-assisted with Pd catalyst | Not specified | Not specified | Microwave irradiation | Accelerated removal | [3] |

Table 3: Cross-Metathesis of Allylglycine-Containing Peptides

| Peptide Substrate | Olefin Partner | Catalyst (Ru-based) | Solvent | Yield | Reference |

| Perbenzylated β-C-allyl mannopyranoside | Allyl glycine derivative | Grubbs' catalyst [Cl₂(PCy₃)₂Ru=CHPh] | Not specified | 65% | [4] |

| N-alkenyl-containing oligoglycines | O- or C-allyl glycosides | Grubbs' catalyst [Cl₂(PCy₃)₂Ru=CHPh] | Not specified | 40-52% | [4] |

| Homoallylglycine derivatives | Aryl-substituted alkenes | (Cy₃P)₂Cl₂Ru=CHPh | Not specified | 43-55% | [4][5] |

| Homoallylglycine derivatives | Alkyl-substituted alkenes | (Cy₃P)₂Cl₂Ru=CHPh | Not specified | 55-66% | [4][5] |

| FmocHagOH on Wang resin | Dodec-1-ene | (Cy₃P)₂Cl₂Ru=CHPh | Not specified | 74% | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[7][9]

Materials:

-

tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

-

Zinc dust (<10 µm)

-

Dry N,N-Dimethylformamide (DMF)

-

1,2-Dibromoethane

-

Chlorotrimethylsilane (TMS-Cl)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine

-

Vinyl bromide (1 M solution in THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activate zinc dust by stirring with 1,2-dibromoethane in dry DMF at 60°C for 45 minutes under an inert atmosphere (Argon).

-

Cool the mixture to room temperature and add TMS-Cl. Stir for 40 minutes.

-

Add a solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate in dry DMF to the activated zinc slurry and heat at 35°C for 60 minutes.

-

After completion of the zinc insertion, cool the reaction mixture to room temperature and add Pd₂(dba)₃ and tri(o-tolyl)phosphine.

-

Cool the resulting mixture to -78°C and add a solution of vinyl bromide in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound as a colorless oil. The yield is typically around 65%.[9]

Protocol 2: Incorporation into a Peptide using Boc-SPPS

This is a general protocol for the incorporation of this compound into a peptide chain using manual solid-phase peptide synthesis.

Materials:

-

Pre-loaded resin (e.g., MBHA resin for peptide amides)

-

N-Boc-allylglycine (saponified from the methyl ester)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the resin in DCM in a reaction vessel.

-

Deprotection: Remove the Boc group from the N-terminal amino acid on the resin by treating with a solution of 50% TFA in DCM for 30 minutes.

-

Wash the resin thoroughly with DCM and DMF.

-

Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.

-

Wash the resin with DMF.

-

Coupling: In a separate vial, pre-activate N-Boc-allylglycine (2-4 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

-

Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the sequence.

Protocol 3: On-Resin Allyl Group Deprotection

This protocol describes the selective removal of the allyl side-chain protecting group from a resin-bound peptide.

Materials:

-

Peptide-resin containing an allylglycine residue

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane

-

Dichloromethane (DCM), degassed

Procedure:

-

Swell the peptide-resin in degassed DCM in a reaction vessel under an inert atmosphere.

-

Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the allyl group) and phenylsilane (10-20 equivalents) in degassed DCM.

-

Add the catalyst solution to the resin and shake at room temperature.

-

The reaction is typically complete within 1-2 hours. It is often performed in two 30-minute intervals with fresh catalyst solution.[1]

-

Monitor the deprotection by LC-MS analysis of a small cleaved sample.

-

Wash the resin extensively with DCM, DMF, and a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove palladium residues.

-

Wash the resin again with DMF and DCM.

Protocol 4: On-Resin Cross-Metathesis

This protocol outlines the modification of the allylglycine side chain via ruthenium-catalyzed cross-metathesis.

Materials:

-

Peptide-resin containing an allylglycine residue

-

Desired olefin partner (e.g., a fluorescently labeled alkene)

-

Grubbs' 2nd generation catalyst

-

Dichloromethane (DCM), degassed

Procedure:

-

Swell the peptide-resin in degassed DCM in a reaction vessel under an inert atmosphere.

-

Add the olefin partner (5-10 equivalents) to the resin.

-

Add Grubbs' 2nd generation catalyst (5-10 mol% relative to the peptide) dissolved in a small amount of degassed DCM.

-

Shake the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 2-12 hours.

-

Monitor the reaction progress by LC-MS analysis of a small cleaved sample.

-

Upon completion, wash the resin thoroughly with DCM, DMF, and a ruthenium scavenger if necessary.

Visualizations

Caption: Workflow for the synthesis and application of this compound.

Caption: Pathways for post-synthetic modification of allylglycine-containing peptides.

References

- 1. biotage.com [biotage.com]

- 2. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

- 3. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cross-metathesis of unsaturated α-amino acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Tandem Ru-alkylidene-catalysed cross metathesis/hydrogenation: synthesis of lipophilic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Incorporating N-Boc-allylglycine Methyl Ester into Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Unnatural amino acids are invaluable tools in peptide and protein engineering, offering the ability to introduce novel functionalities, enhance structural stability, and modulate biological activity. N-Boc-allylglycine methyl ester is a versatile building block that allows for the site-specific incorporation of an allyl group into a peptide sequence. This terminal alkene provides a reactive handle for a variety of post-synthetic modifications, including but not limited to, olefin metathesis, thiol-ene "click" chemistry, and palladium-catalyzed cross-coupling reactions.[1][2] These modifications enable the development of cyclic peptides, peptidomimetics, and peptide conjugates with tailored properties for therapeutic and research applications.

This document provides a detailed protocol for the incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS) using Boc chemistry. It also includes a representative protocol for the post-synthetic modification of the incorporated allylglycine residue.

Data Presentation

Table 1: Reagents for Solid-Phase Peptide Synthesis (SPPS)

| Reagent | Abbreviation | Purpose |

| N,N-Dimethylformamide | DMF | Primary solvent for washing and reactions |

| Dichloromethane | DCM | Solvent for washing and Boc-deprotection |

| Trifluoroacetic acid | TFA | Reagent for cleavage of the N-terminal Boc protecting group[3] |

| N,N-Diisopropylethylamine | DIEA | Base for neutralization of the protonated N-terminus after Boc deprotection[4] |

| This compound | - | The amino acid building block to be incorporated |

| Coupling Reagent (e.g., HBTU/HATU) | - | Promotes the formation of the amide bond between the incoming amino acid and the growing peptide chain |

| N-Hydroxybenzotriazole | HOBt | Additive to suppress racemization and improve coupling efficiency[5] |

| Merrifield Resin | - | Solid support for peptide synthesis |

Table 2: Typical Yields and Purity for SPPS

| Step | Typical Yield/Purity | Method of Analysis |

| Single Coupling Step | >99% | Kaiser Test |

| Crude Peptide Purity | 50-90% | RP-HPLC |

| Purified Peptide Yield | 10-30% | Mass Spectrometry |

Note: Yields and purity are sequence-dependent and may require optimization.

Experimental Protocols

Protocol 1: Incorporation of this compound via Boc-SPPS

This protocol describes a single coupling cycle for the incorporation of this compound onto a growing peptide chain attached to a Merrifield resin.

1. Resin Swelling:

- Place the peptide-resin in a reaction vessel.

- Wash the resin with DMF (3 x 5 mL) for 1 minute each.

- Swell the resin in DMF for 30 minutes.

2. Boc Deprotection:

- Drain the DMF.

- Add a solution of 50% TFA in DCM (v/v) to the resin.[6]

- Gently agitate for 1 minute.

- Drain the TFA/DCM solution.

- Add a fresh solution of 50% TFA in DCM.[6]

- Agitate for 20 minutes.

- Drain the TFA/DCM solution.

- Wash the resin with DCM (3 x 5 mL).

- Wash the resin with DMF (3 x 5 mL).

3. Neutralization:

- Add a solution of 10% DIEA in DMF (v/v) to the resin.[4]

- Agitate for 2 minutes.

- Drain the DIEA/DMF solution.

- Repeat the neutralization step.

- Wash the resin with DMF (5 x 5 mL).

4. Coupling of this compound:

- In a separate vial, pre-activate the this compound:

- Dissolve this compound (3 equivalents relative to resin loading) in DMF.

- Add HBTU (2.9 equivalents) and HOBt (3 equivalents).

- Add DIEA (6 equivalents) and allow the mixture to react for 2-5 minutes.

- Add the activated amino acid solution to the resin.

- Agitate for 1-2 hours.

- Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation for another hour.

- Drain the coupling solution.

- Wash the resin with DMF (5 x 5 mL).

- Wash the resin with DCM (3 x 5 mL).

- Dry the resin under vacuum.

5. Peptide Cleavage from Resin and Deprotection:

- For final cleavage from the Merrifield resin and removal of side-chain protecting groups, treat the resin with anhydrous HF.[6] This step should be performed by experienced personnel using a specialized apparatus.

- Alternatively, for less sensitive peptides, a "low-high" HF cleavage protocol can be used.[6]

6. Peptide Purification:

- After cleavage, precipitate the crude peptide with cold diethyl ether.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Characterize the purified peptide by mass spectrometry.

Protocol 2: Post-Synthetic Modification via Thiol-Ene Reaction

This protocol describes a representative procedure for the modification of the allyl group on the purified peptide with a thiol-containing molecule.

1. Materials:

- Allylglycine-containing peptide

- Thiol-containing molecule (e.g., cysteine, glutathione, or a thiol-modified fluorescent probe) (10 equivalents)

- Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

- Solvent: Acetonitrile/water mixture (1:1)

- UV lamp (365 nm)

2. Procedure:

- Dissolve the allylglycine-containing peptide in the acetonitrile/water solvent.

- Add the thiol-containing molecule and the photoinitiator.

- Degas the solution with nitrogen or argon for 15 minutes to remove oxygen, which can quench the radical reaction.

- Irradiate the solution with a 365 nm UV lamp for 1-4 hours at room temperature.

- Monitor the reaction progress by RP-HPLC and mass spectrometry.

- Upon completion, purify the modified peptide by RP-HPLC.

Visualizations

Caption: Workflow for a single cycle of Boc-SPPS.

Caption: Post-synthetic modification via thiol-ene reaction.

References

Application Notes and Protocols: N-Boc-allylglycine Methyl Ester in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Boc-allylglycine methyl ester as a versatile building block in asymmetric synthesis. The focus is on its preparation and its application in stereoselective transformations, particularly in the synthesis of valuable chiral amino alcohol derivatives.

Introduction